molecular formula C10H6S B3145228 Benzo[b]thiophene, 3-ethynyl- CAS No. 569353-00-0

Benzo[b]thiophene, 3-ethynyl-

Cat. No. B3145228
CAS RN: 569353-00-0
M. Wt: 158.22 g/mol
InChI Key: FVCMFEOKBFMXBJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .


Synthesis Analysis

A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . This synthesis strategy is important for the preparation of organic compounds . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is also disclosed .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations . A single-crystal X-ray structural analysis was also successfully made .


Chemical Reactions Analysis

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .


Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198 . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

Scientific Research Applications

Synthesis and Characterization

  • Benzo[b]thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, exhibit a wide spectrum of pharmacological properties. These compounds, characterized by various spectral studies, have shown potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Medicinal Chemistry and Tubulin Binding Agents

  • Benzo[b]thiophenes serve as important tools in medicinal chemistry. A novel approach involving palladium-mediated coupling has been applied to synthesize tubulin binding agents, indicating their potential in cancer therapy (Flynn, Verdier-Pinard, & Hamel, 2001).

Wide Applications in Medicinal Chemistry

  • Derivatives of benzo[b]thiophene are employed in various medicinal applications, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They are also used as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).

Organic Semiconductors and Photoelectric Materials

  • Certain benzo[b]thiophene compounds are utilized as organic semiconductors and photoelectric materials. They exhibit promising applications in fields such as organic field-effect transistors (OFETs) (Ryu et al., 2023).

Photochemical Applications

  • The photochemical oxidation of benzo[b]thiophene in aqueous solutions has been studied, highlighting its role in simulating photooxidation from sun-light, which is crucial in understanding the behavior of oil spills in oceans (Andersson & Bobinger, 1992).

Synthesis of Diverse Derivatives

  • Various methodologies, like iodocyclization/etherification, have been developed for the efficient synthesis of benzo[b]thiophene core structures, underlining its significance in medicinal and pharmaceutical research (Kesharwani et al., 2014).

Green Chemistry Approaches

  • Novel methodologies involving sodium halides as a source of electrophilic halogens have been explored for synthesizing dihalo substituted benzo[b]thiophene core structures, emphasizing the push towards greener and more sustainable chemical processes (Kesharwani et al., 2018).

properties

IUPAC Name

3-ethynyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMFEOKBFMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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